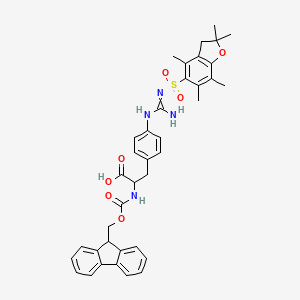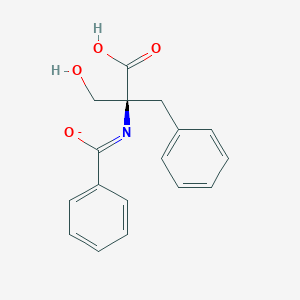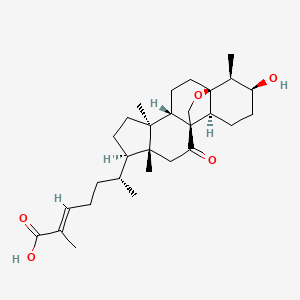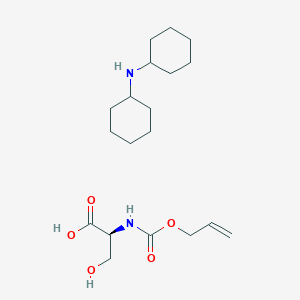![molecular formula C6H6N4O B1496475 6-Metil-1H-pirazolo[3,4-d]pirimidin-4(7H)-ona CAS No. 30129-57-8](/img/structure/B1496475.png)
6-Metil-1H-pirazolo[3,4-d]pirimidin-4(7H)-ona
Descripción general
Descripción
6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a useful research compound. Its molecular formula is C6H6N4O and its molecular weight is 150.14 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
6-Metil-1H-pirazolo[3,4-d]pirimidin-4(7H)-ona: Aplicaciones de investigación científica
Investigación del cáncer: Este compuesto se ha mencionado en el contexto de la actividad anticancerígena, particularmente en el descubrimiento de inhibidores de quinasas con potencial eficacia contra la leucemia mieloide aguda . Los inhibidores de quinasas son un tipo de terapia contra el cáncer dirigida que puede bloquear ciertas enzimas y ayudar a detener el crecimiento de las células cancerosas.
Síntesis química: Es probable que el compuesto se use como un bloque de construcción en la síntesis química, dada su presencia en varias rutas sintéticas para crear moléculas más complejas .
Farmacología: Los derivados de pirazolo[3,4-d]pirimidina se han identificado por sus propiedades farmacológicas, incluida la eficacia oral en modelos animales de leishmaniasis visceral (VL) . Esto sugiere que la this compound podría explorarse para aplicaciones farmacológicas similares.
Ciencia de materiales: El compuesto puede utilizarse en la investigación de la ciencia de los materiales como parte de reactivos químicos o catalizadores especializados .
Descubrimiento de fármacos: El andamiaje de pirazolo[3,4-d]pirimidina es una estructura privilegiada en el descubrimiento de fármacos debido a su potencial para la inhibición selectiva de ciertas enzimas o receptores .
Mecanismo De Acción
Target of Action
The primary target of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing the kinase from phosphorylating its substrates . This inhibitory action disrupts the normal progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 by 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one affects the cell cycle progression . Specifically, it leads to a significant alteration in cell cycle progression, resulting in cell growth arrest at the G0-G1 stage . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
These properties can help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Análisis Bioquímico
Biochemical Properties
6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one plays a crucial role in biochemical reactions by acting as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential enzymes that regulate the cell cycle by phosphorylating key proteins involved in cell division. By inhibiting CDKs, 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can halt cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound interacts with other proteins such as cyclins and CDK inhibitors, further modulating cell cycle dynamics . The nature of these interactions involves binding to the active site of the enzymes, thereby preventing substrate access and subsequent phosphorylation events.
Cellular Effects
The effects of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation and increased apoptosis . It also affects cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways . By inhibiting these pathways, 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can decrease cell survival and promote apoptotic signaling. Furthermore, this compound influences gene expression by modulating the activity of transcription factors such as p53 and NF-κB, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one involves its binding interactions with biomolecules, particularly CDKs. This compound binds to the ATP-binding site of CDKs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. Additionally, 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can modulate the activity of other signaling molecules, such as Akt and ERK, by interfering with their phosphorylation status . These changes in phosphorylation events result in altered cell signaling and gene expression, ultimately affecting cell survival and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as pH and temperature . Over time, 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one may undergo degradation, leading to a decrease in its inhibitory activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained cell cycle arrest and apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can induce toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to adverse effects . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is involved in various metabolic pathways, primarily those related to its biotransformation and elimination . This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion . The interactions with these enzymes can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one . Additionally, the presence of cofactors such as NADPH can modulate the rate of metabolism and clearance of this compound .
Transport and Distribution
The transport and distribution of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported into cells via specific transporters, such as organic anion transporters and ATP-binding cassette (ABC) transporters . Once inside the cells, 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with CDKs and other signaling molecules . It can also translocate to the nucleus, where it affects gene expression by modulating the activity of transcription factors . The localization of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is regulated by targeting signals and post-translational modifications, such as phosphorylation and ubiquitination . These modifications can direct the compound to specific compartments or organelles, influencing its overall activity and function.
Propiedades
IUPAC Name |
6-methyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-3-8-5-4(2-7-10-5)6(11)9-3/h2H,1H3,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEQBYVMMNGTIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952549 | |
| Record name | 6-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30129-57-8 | |
| Record name | 30129-57-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



phenanthren]-10a'-ol](/img/structure/B1496395.png)

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/new.no-structure.jpg)
![(4S)-4-[[(2S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1496414.png)

![Methyl 4-(4,5,6,7-tetrahydrooxazolo[4,5-c]pyridin-2-yl)benzoate](/img/structure/B1496417.png)
![[4,8-bis(5-dodecylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1496419.png)




![[4,8-bis[4-(2-ethylhexyl)-3,5-difluorophenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1496444.png)
![(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1496446.png)
